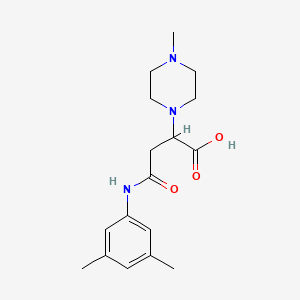

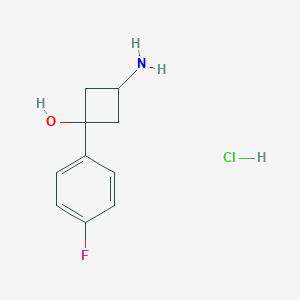

![molecular formula C19H19FN2O4S B2686849 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 895444-31-2](/img/structure/B2686849.png)

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . Benzothiazoles have applications in various fields, including optoelectronics and analytical tools .

Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom. In the case of this specific compound, there are additional functional groups attached to the benzothiazole core, including a fluoro group, methoxyethyl group, and dimethoxybenzamide group .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions depending on the functional groups present. For instance, they can participate in excited-state hydrogen bonds and proton transfers affected by solvent polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Generally, they are characterized by their stability and tunable properties .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives demonstrates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, are crucial for Type II photodynamic reactions. Their application in PDT offers a non-invasive treatment option for cancer, leveraging their ability to generate reactive oxygen species upon light activation to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Therapy

Research on novel benzamide and thiazolidinone derivatives has highlighted their antimicrobial properties. These compounds exhibit significant activity against a range of bacteria and fungi, offering a basis for the development of new antimicrobial agents. The presence of fluorine atoms in these compounds is associated with enhanced antimicrobial activity, suggesting their potential use in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Target of Action

Compounds with a benzothiazole structure are often used in the development of drugs and have been found to interact with various biological targets. For instance, they may bind to certain enzymes or receptors in the body, inhibiting their function .

Mode of Action

Once the compound binds to its target, it may cause a change in the target’s function. This could involve inhibiting an enzyme’s ability to catalyze a reaction, or preventing a receptor from receiving signals .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, if the compound inhibits an enzyme involved in a specific metabolic pathway, this could disrupt the pathway and alter the body’s metabolism .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and the body’s ability to metabolize and excrete it would all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c1-24-11-10-22-16-13(20)7-5-9-15(16)27-19(22)21-18(23)12-6-4-8-14(25-2)17(12)26-3/h4-9H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBQSBRTPKSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2686769.png)

![N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B2686770.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2686774.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)

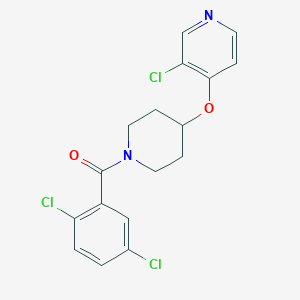

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)